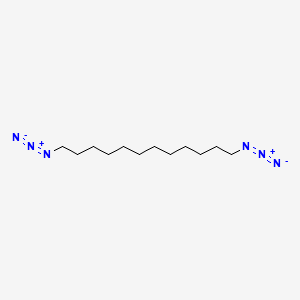

1,12-Diazidododecane

Description

1,12-Diazidododecane (C₁₂H₂₄N₆) is a linear aliphatic compound containing two azide (–N₃) functional groups at the terminal positions of a dodecane chain. It is synthesized via nucleophilic substitution of 1,12-dibromododecane with sodium azide (NaN₃), yielding a transparent, oily liquid with high purity (93%) and moderate reaction yields (~80%) . The compound’s azide groups confer high reactivity, making it a critical precursor in cross-linking applications for elastomers and polymers. Its molecular structure enables controlled decomposition under thermal or mechanical stress, releasing nitrogen gas and forming nitrene intermediates for covalent bonding .

Properties

CAS No. |

113665-32-0 |

|---|---|

Molecular Formula |

C12H24N6 |

Molecular Weight |

252.36 g/mol |

IUPAC Name |

1,12-diazidododecane |

InChI |

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |

InChI Key |

GWRANYLMPAJNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

Chemical Reactions Analysis

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

Scientific Research Applications

1,12-Diazidododecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

Comparison with Similar Compounds

1,6-Diazidohexane (1,6DAH)

1,14-Diazido-3,6,9,12-tetraoxatetradecane

- Structure : Incorporates four ether (–O–) linkages (C₁₀H₂₀N₆O₄) for enhanced solubility and flexibility .

- Applications : Preferred in biomedical applications (e.g., hydrogels) due to PEG-like ether linkages improving biocompatibility.

- Stability : Ether groups reduce azide reactivity, requiring higher activation energy for decomposition compared to purely aliphatic diazides .

1,12-Dodecanediamine (C₁₂H₂₈N₂)

- Structure : Terminal amine (–NH₂) groups instead of azides.

- Applications : Key precursor for polyamide and polyurethane synthesis. Unlike azides, amines enable nucleophilic reactions (e.g., acylation) but lack cross-linking efficiency .

- Safety : Hygroscopic and irritant, requiring stricter handling protocols than diazides .

Dimethyl 1,12-Dodecanedioate (C₁₄H₂₆O₄)

- Structure : Diester derivative with methoxycarbonyl (–COOCH₃) termini.

- Applications : Dominates flavor/fragrance and pharmaceutical intermediate markets. Lacks reactive azides, limiting utility in polymer cross-linking .

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Key Applications | Thermal Stability | Reactivity Profile |

|---|---|---|---|---|---|

| 1,12-Diazidododecane | C₁₂H₂₄N₆ | Terminal azides | Elastomer cross-linking | Moderate | High (nitrene intermediates) |

| 1,6-Diazidohexane | C₆H₁₂N₆ | Terminal azides | Small-scale elastomer modification | Low | Very high |

| 1,14-Diazido-3,6,9,12-tetraoxatetradecane | C₁₀H₂₀N₆O₄ | Azides + ethers | Biomedical hydrogels | High | Moderate |

| 1,12-Dodecanediamine | C₁₂H₂₈N₂ | Terminal amines | Polyamide/polyurethane production | High | Low (nucleophilic reactions) |

| Dimethyl 1,12-Dodecanedioate | C₁₄H₂₆O₄ | Diesters | Flavors, fragrances, pharmaceuticals | High | None (non-reactive) |

Market and Industrial Relevance

- Dimethyl 1,12-Dodecanedioate : Projected to reach $350 million USD by 2030, driven by flavors/fragrances and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.